molecular formula C11H21NO4 B2907067 Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate CAS No. 2228037-85-0

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate

Cat. No.: B2907067
CAS No.: 2228037-85-0
M. Wt: 231.292
InChI Key: YISREGIVFNMYSB-VEDVMXKPSA-N
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Description

Evolution of Morpholine Chemistry Research

Morpholine, a six-membered heterocycle containing both amine and ether functionalities, was first synthesized in 1889 by Ludwig Knorr during investigations into morphine derivatives. Early 20th-century research focused on its industrial production, notably via the dehydration of diethanolamine with sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia. The discovery of morpholine’s versatility as a solvent and corrosion inhibitor spurred interest in its derivatives.

The introduction of carbamate-protected morpholines in the 1970s marked a pivotal shift, enabling precise functionalization at the 4-position. For example, tert-butyl carbamate (Boc) groups became widely adopted for nitrogen protection due to their stability under diverse reaction conditions. By the 2000s, advances in asymmetric synthesis allowed the incorporation of chiral substituents, such as the (1R)-1-hydroxyethyl group, which enhanced biological activity through stereospecific interactions.

Table 1: Key Milestones in Morpholine Derivative Development

Year Advancement Impact
1889 Isolation of morpholine Foundation for heterocyclic chemistry
1972 Boc-protected morpholines Enabled targeted functionalization
2009 Catalytic asymmetric synthesis Facilitated chiral morpholine production
2015 Continuous flow reactor applications Scalable synthesis of complex derivatives

Discovery and Development Timeline

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate emerged from methodologies developed for stereoselective morpholine synthesis. In 2009, a landmark study demonstrated the use of palladium-catalyzed carboamination to construct morpholine rings with high enantiomeric excess. This approach, employing substrates like tert-butyl carbamate-protected amino alcohols, achieved yields exceeding 70% under optimized conditions (toluene, 105°C, Pd(OAc)₂ catalyst).

Industrial adoption followed, with continuous flow reactors enabling large-scale production. These systems provided precise temperature control (±1°C) and reduced side reactions, achieving throughputs of 500 kg/day for related morpholine derivatives. The compound’s synthetic accessibility and modularity solidified its role in medicinal chemistry pipelines.

Table 2: Synthesis Parameters for Chiral Morpholines

Parameter Value Source
Catalyst Pd(OAc)₂/P(2-furyl)₃
Temperature 105°C
Yield 65–77%
Stereoselectivity >20:1 dr

Significance in Heterocyclic Medicinal Chemistry

Morpholine derivatives occupy a privileged niche in drug discovery due to their:

  • Conformational rigidity : The chair conformation of the morpholine ring reduces entropy penalties during target binding.
  • Solubility-lipophilicity balance : The tert-butyl group enhances membrane permeability (logP ~2.1), while the hydroxyethyl moiety enables hydrogen bonding with polar residues.
  • Stereochemical versatility : The (R)-configured hydroxyethyl group in this compound improves affinity for chiral binding pockets, as evidenced in kinase inhibitor studies.

For instance, analog 7e (Table 2, ) demonstrated nanomolar inhibition of PI3Kα, underscoring the pharmacophoric importance of the hydroxyethyl substituent.

Position Within Contemporary Chemical Research

Current research prioritizes three areas:

  • Catalytic enantioselective synthesis : Nickel-catalyzed cross-couplings now achieve >95% ee for morpholine derivatives, reducing reliance on chiral resolution.
  • Computational modeling : Density functional theory (DFT) studies predict substituent effects on ring puckering and hydrogen-bonding capacity, guiding rational design.
  • Sustainable manufacturing : Photocatalytic deprotection strategies using visible light reduce waste in Boc group removal, aligning with green chemistry principles.

Table 3: Computational Parameters for Morpholine Derivatives

Property Value Method
ΔG binding (kcal/mol) -9.2 DFT/M06-2X
logP 2.1 ± 0.3 XLogP3
PSA (Ų) 58.6 ChemAxon

Properties

IUPAC Name

tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISREGIVFNMYSB-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CN(CCO1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Development

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of morpholine derivatives, including this compound, which exhibited promising activity against specific cancer cell lines. The study demonstrated that modifications to the morpholine ring could significantly influence the compound's anticancer properties.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders due to its morpholine structure.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
EsterificationReflux in ethanol85
N-AlkylationBase-catalyzed reaction75
Ring ClosureHeat under inert atmosphere90

Pharmacological Studies

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease.

Case Study:
A pharmacological study conducted by researchers at a leading university explored the neuroprotective effects of morpholine derivatives, including this compound. The results showed a reduction in oxidative stress markers in neuronal cell cultures treated with these compounds.

Polymer Chemistry

This compound can be utilized in the formulation of polymers, particularly those requiring specific mechanical and thermal properties.

Application Example:
In a recent study, researchers developed a new class of thermoplastic elastomers incorporating this compound as a plasticizer. The resulting materials demonstrated enhanced flexibility and thermal stability compared to traditional formulations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key functional groups with carbamate- and morpholine-containing derivatives. Below is a comparative analysis based on evidence:

Compound Core Structure Key Functional Groups Synthesis Pathway Enantioselectivity/Resolution
Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate (Target) Morpholine ring Tert-butyl carbamate, (1R)-hydroxyethyl Likely involves reduction of a ketone precursor (inferred from analogous routes ). Not explicitly reported; potential for enzymatic resolution (e.g., CAL-B lipase) .
Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate () Phenyl ring Tert-butyl carbamate, hydroxyethyl Reduction of tert-butyl (2-acetylphenyl)carbamate with NaBH₄ (84% yield) . High enantioselectivity (E > 200) via CAL-B lipase .
Tert-butyl 3-methyl-2-(...)-indole-1-carboxylate () Indole ring Tert-butyl carbamate, complex polycyclic substituent Multi-step synthesis involving amidation/cyclization; NMR data provided (13C, 1H) . No enantioselectivity data available.
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol () Phenolic ring Tert-butyl amino, hydroxyethyl Process impurity in drug substances; controlled via synthesis . Stereochemical relevance not discussed.

Key Observations

Stereochemical Control :

  • The phenylcarbamate analog () demonstrates high enantioselectivity (E > 200) using Candida antarctica lipase B (CAL-B), suggesting that the target morpholine derivative could similarly benefit from enzymatic resolution .
  • The (1R)-configuration in the target compound may confer distinct biological or catalytic activity compared to racemic mixtures.

Synthetic Accessibility: The phenylcarbamate derivative () is synthesized via straightforward NaBH₄ reduction, whereas the indole analog () requires more complex multi-step protocols . The morpholine scaffold’s inherent stability may simplify purification compared to phenolic or indole-based analogs.

Tert-butyl carbamates are universally employed as protecting groups, but their steric bulk may influence reactivity differently in morpholine vs. phenyl systems.

Applications: Phenylcarbamates are precursors to enantiopure 1-(2-aminophenyl)ethanols, which are valuable in pharmaceutical synthesis .

Biological Activity

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate, also known as (R)-tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate, is a chiral compound with a molecular formula of C11H21NO4C_{11}H_{21}NO_4 and a molecular weight of approximately 231.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound features a morpholine ring substituted with a tert-butyl group and a hydroxyethyl moiety. The stereochemistry at the hydroxyethyl position is crucial for its biological activity. The unique configuration may influence its interaction with biological targets, making it a subject of interest in drug development.

Research indicates that the biological activity of this compound may involve modulation of various signaling pathways. The compound's ability to interact with specific receptors or enzymes can lead to significant physiological effects. For instance, studies have suggested that similar morpholine derivatives can act as inhibitors or modulators of enzymes involved in metabolic pathways, potentially influencing inflammation and immune responses .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy of this compound:

  • Anti-inflammatory Effects : In experimental models, compounds similar to this compound have shown promise in reducing inflammatory markers such as IL-6 in response to stimuli like TLR7 activation .
  • Antioxidant Properties : The presence of the hydroxy group in the structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies

A notable study examined the effects of related morpholine derivatives on autoimmune disease models. In this context, compounds were administered to mice with induced lupus, showing a reduction in autoantibody production and improvement in clinical symptoms . This highlights the potential therapeutic applications of this compound in autoimmune disorders.

Comparative Analysis

The following table summarizes key characteristics and activities of related compounds:

Compound NameMolecular FormulaBiological Activity
(R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateC₁₁H₂₁NO₄Potential anti-inflammatory
tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylateC₁₁H₂₁NO₄Modulator of metabolic pathways
tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylateC₁₁H₂₁NO₄Antioxidant properties

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution involving morpholine, tert-butyl chloroformate, and α-1-hydroxyethylamine under controlled conditions. Key steps include maintaining an inert atmosphere, precise temperature control (often 0–25°C), and stoichiometric ratios to minimize side reactions. Purification typically employs column chromatography to isolate the product with high enantiomeric purity .

Q. What structural features of this compound influence its reactivity in organic transformations?

The tert-butyl group enhances steric protection and lipophilicity, while the (1R)-1-hydroxyethyl substituent introduces chirality critical for stereoselective interactions. The morpholine ring provides a rigid scaffold, enabling regioselective functionalization at the nitrogen or oxygen atoms. These features collectively dictate its behavior in oxidation, reduction, and nucleophilic substitution reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy for confirming stereochemistry and functional groups.
  • X-ray crystallography (using SHELX software for refinement ) to resolve absolute configuration.
  • HPLC-MS for purity assessment and enantiomeric excess determination.

Q. How is the compound purified post-synthesis, and what challenges arise during scale-up?

Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is standard. Scale-up challenges include maintaining enantiopurity and avoiding racemization, necessitating low-temperature processing and inert conditions .

Advanced Research Questions

Q. How does the (1R)-1-hydroxyethyl stereochemistry impact biological activity compared to its enantiomer?

The (1R)-configuration enables specific hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Studies on analogs show that inversion to (1S) reduces neuroprotective efficacy by 60–70%, highlighting the role of stereochemistry in target binding .

Q. What methodologies are used to investigate its neuroprotective mechanisms in Alzheimer’s disease models?

  • Molecular docking simulations to predict binding affinities for amyloid-beta or tau proteins.
  • In vitro enzyme inhibition assays (e.g., acetylcholinesterase activity).
  • In vivo neurobehavioral studies in transgenic rodent models, measuring cognitive improvement and biomarker reduction (e.g., phosphorylated tau) .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in temperature, solvent polarity, or catalyst loading. A systematic Design of Experiments (DoE) approach, varying parameters like reaction time (2–24 hrs) and base equivalents (1–3 eq.), can identify optimal conditions. Continuous flow reactors (as in ) improve reproducibility by standardizing mixing and temperature .

Q. What structural modifications to the morpholine ring enhance anticancer activity?

Substituting the hydroxyethyl group with cyanomethyl (as in ) increases antimicrobial potency, while hydroxymethyl derivatives ( ) improve solubility. Table 1 summarizes key analogs:

Compound ModificationBiological ImpactReference
(1R)-1-hydroxyethylNeuroprotection, enzyme inhibition
CyanomethylAntimicrobial activity
3-HydroxypropylEnhanced metabolic stability

Q. What experimental strategies validate its interaction with enzyme targets?

  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
  • Surface Plasmon Resonance (SPR) for real-time kinetic analysis.
  • Cryo-EM/X-ray crystallography (using SHELX-refined models ) to resolve binding poses at atomic resolution .

Q. How do solvent polarity and temperature affect its stability during storage?

The compound is stable in anhydrous aprotic solvents (e.g., DCM, THF) at −20°C. Hydrolysis of the tert-butyl ester is accelerated in polar protic solvents (e.g., MeOH/H2O), with degradation rates increasing by 30% at 25°C compared to 4°C .

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